![molecular formula C9H11FO2 B2994966 3-Fluoro-4-isopropoxyphenol CAS No. 1243280-91-2](/img/structure/B2994966.png)
3-Fluoro-4-isopropoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-isopropoxyphenol is a chemical compound with the CAS Number: 1243280-91-2 . It has a molecular weight of 170.18 .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-4-isopropoxyphenol can be analyzed using various techniques. For instance, the optimized molecular geometry, Mulliken atomic charges, highest occupied molecular orbitals (HOMO) energy, lowest unoccupied molecular orbitals (LUMO) energy, polarizability and the first order hyperpolarizability of similar compounds have been predicted with the help of quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set .Scientific Research Applications
Tyrosinase-Catalyzed Oxidation of Fluorophenols
Research demonstrates the activity of tyrosinase, a type 3 copper enzyme, towards fluorophenols, including the role of 3- and 4-fluorophenol in enzymatic polymerization processes. This study highlights the potential of fluorophenols in biocatalysis and the development of biopolymers through enzymatic methods (Battaini et al., 2002).
Antioxidant and Radical Scavenging Activity
Fluorophenols have been investigated for their antioxidant and radical scavenging properties. Specifically, the study on hydroxy-1-aryl-isochromans, which are related to 3-Fluoro-4-isopropoxyphenol, showcases the potential of these compounds in pharmaceutical applications to mitigate oxidative stress (Lorenz et al., 2005).
Site-Selective Metalation Reactions
The study on O-Methoxymethyl (MOM) protected fluorophenols explores their reactivity in site-selective metalation reactions. This research is crucial for the development of synthetic strategies in organic chemistry, highlighting the versatility of fluorophenols as substrates (Marzi et al., 2001).
Synthesis of Radiopharmaceuticals
Research into the synthesis of 4-[18F]Fluorophenol from benzyloxyphenyl-(2-thienyl)iodonium bromide for use in radiopharmaceuticals demonstrates the potential of fluorophenols in medical imaging and diagnostics. This work is a testament to the utility of fluorophenols in developing complex radiopharmaceuticals with potential applications in nuclear medicine (Ross et al., 2011).
Source of Difluorocarbene in Synthesis
The use of fluoroform as a source of difluorocarbene for the conversion of phenols to their difluoromethoxy derivatives showcases the synthetic utility of fluorophenols in organic chemistry. This method offers a cost-effective and environmentally friendly approach to synthesizing difluoromethoxy- and difluorothiomethoxyarenes, highlighting the versatility of fluorophenols in chemical synthesis (Thomoson & Dolbier, 2013).
Future Directions
properties
IUPAC Name |
3-fluoro-4-propan-2-yloxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERHFNAYORHTES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.